1-(3-Bromopropoxy)-3-methylbenzene
Overview
Description
1-(3-Bromopropoxy)-3-methylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the 1-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate in acetonitrile. The reaction mixture is typically heated to 80°C for 24 hours, followed by filtration and purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-methylphenoxypropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(3-Azidopropoxy)-3-methylbenzene.
Oxidation: 1-(3-Hydroxypropoxy)-3-methylbenzene.
Reduction: 3-Methylphenoxypropane.
Scientific Research Applications
1-(3-Bromopropoxy)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-3-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
1-Bromo-2-(3-bromopropoxy)benzene: Similar structure but with an additional bromine atom on the benzene ring.
1-(3-Bromopropoxy)-4-methoxybenzene: Contains a methoxy group instead of a methyl group.
Uniqueness: 1-(3-Bromopropoxy)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-(3-bromopropoxy)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANHQLQOKQMXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212100 | |
Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-74-3 | |
Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC8132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(3-bromopropoxy)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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